N1-(4-(dimethylamino)phenethyl)-N2-(4-methylbenzyl)oxalamide
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Overview
Description
N1-(4-(dimethylamino)phenethyl)-N2-(4-methylbenzyl)oxalamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a dimethylamino group attached to a phenethyl moiety and a methylbenzyl group attached to an oxalamide core. Its unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-(dimethylamino)phenethyl)-N2-(4-methylbenzyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-(dimethylamino)phenethylamine with oxalyl chloride to form the corresponding oxalamide intermediate. This intermediate is then reacted with 4-methylbenzylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N1-(4-(dimethylamino)phenethyl)-N2-(4-methylbenzyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N1-(4-(dimethylamino)phenethyl)-N2-(4-methylbenzyl)oxalamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N1-(4-(dimethylamino)phenethyl)-N2-(4-methylbenzyl)oxalamide involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, while the oxalamide core can form stable complexes with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-(dimethylamino)phenethyl)-N2-(4-methylphenyl)oxalamide
- N1-(4-(dimethylamino)phenethyl)-N2-(4-chlorobenzyl)oxalamide
- N1-(4-(dimethylamino)phenethyl)-N2-(4-methoxybenzyl)oxalamide
Uniqueness
N1-(4-(dimethylamino)phenethyl)-N2-(4-methylbenzyl)oxalamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the dimethylamino and methylbenzyl groups allows for versatile interactions with various chemical and biological systems, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-[(4-methylphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-4-6-17(7-5-15)14-22-20(25)19(24)21-13-12-16-8-10-18(11-9-16)23(2)3/h4-11H,12-14H2,1-3H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHGQSSSXQFRMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCCC2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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